alpha-Phenylpentyl camphorate
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Overview
Description
Alpha-Phenylpentyl camphorate is an organic compound that belongs to the class of camphorates It is a derivative of camphoric acid, where the camphor structure is esterified with an alpha-phenylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenylpentyl camphorate typically involves the esterification of camphoric acid with an alpha-phenylpentyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenylpentyl camphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpentyl ketones or carboxylic acids.
Reduction: Formation of phenylpentyl alcohols.
Substitution: Formation of substituted camphorates with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-Phenylpentyl camphorate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release camphoric acid and alpha-phenylpentyl alcohol, which may exert biological effects through various mechanisms. The compound’s ability to interact with cellular membranes and proteins can influence its antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Alpha-Phenylpentyl camphorate can be compared with other camphorate derivatives, such as:
Alpha-Methylpentyl camphorate: Similar structure but with a methyl group instead of a phenyl group.
Alpha-Ethylpentyl camphorate: Contains an ethyl group instead of a phenyl group.
Alpha-Propylpentyl camphorate: Features a propyl group in place of the phenyl group.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
13445-75-5 |
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Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23) |
InChI Key |
PZYBFENHRQSYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)O)C |
Origin of Product |
United States |
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